BenchChemオンラインストアへようこそ!

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid

Cannabinoid Receptor CB1 Ligand Target Selectivity

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid (CAS 793690-05-8) is a synthetic, small-molecule sulfonamide derivative with the molecular formula C23H23NO4S and a molecular weight of 409.5 g/mol. It features a benzoic acid core substituted with a sulfamoyl group bearing a bulky, lipophilic 3,3-diphenylpropyl side chain, classifying it as an L-shaped sulfamoylbenzoic acid derivative.

Molecular Formula C23H23NO4S
Molecular Weight 409.5
CAS No. 793690-05-8
Cat. No. B2424026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid
CAS793690-05-8
Molecular FormulaC23H23NO4S
Molecular Weight409.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26)
InChIKeyXMLWZCBHDDZTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid (CAS 793690-05-8): Chemical Identity and Research Procurement Baseline


5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid (CAS 793690-05-8) is a synthetic, small-molecule sulfonamide derivative with the molecular formula C23H23NO4S and a molecular weight of 409.5 g/mol . It features a benzoic acid core substituted with a sulfamoyl group bearing a bulky, lipophilic 3,3-diphenylpropyl side chain, classifying it as an L-shaped sulfamoylbenzoic acid derivative [1]. This compound is primarily utilized as a versatile building block and scaffold in medicinal chemistry and chemical biology research, and is commercially available from multiple specialized suppliers for non-human research purposes only .

Procurement Risk: Why General Sulfamoylbenzoic Acid Analogs Cannot Substitute for CAS 793690-05-8


Substituting 5-[(3,3-diphenylpropyl)sulfamoyl]-2-methylbenzoic acid with a generic sulfamoylbenzoic acid analog like 4-sulfamoylbenzoic acid (Carzenide) or positional isomers such as 3-[(3,3-diphenylpropyl)sulfamoyl]benzoic acid is scientifically unsound for most research applications. The specific 5-sulfamoyl-2-methyl substitution pattern and the 3,3-diphenylpropyl tail confer a unique pharmacological profile, including a measurable affinity for the cannabinoid receptor 1 (CB1) with a Ki of 730 nM, which is absent in simpler analogs [1]. Furthermore, the bulky hydrophobic tail dramatically alters physicochemical properties like lipophilicity, molecular shape, and predicted solubility, directly impacting membrane permeability, non-specific binding, and pharmacokinetic behavior in cell-based or in vivo assays, leading to non-interchangeable results [2].

Quantitative Evidence Guide for Differentiating 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid (793690-05-8)


CB1 Receptor Affinity vs. Carbonic Anhydrase Inhibition Profile of 4-Sulfamoylbenzoic Acid

The target compound demonstrates a distinct target affinity profile compared to the common sulfamoylbenzoic acid, Carzenide (4-sulfamoylbenzoic acid). It acts as a ligand for the cannabinoid receptor 1 (CB1) with a Ki of 730 nM, while showing significantly weaker affinity for CB2 (Ki > 10,000 nM), indicating a degree of receptor subtype selectivity [1]. In contrast, 4-sulfamoylbenzoic acid is a well-documented, potent competitive inhibitor of carbonic anhydrase II (CAII) with no reported CB1 activity, representing a fundamentally different mechanism of action .

Cannabinoid Receptor CB1 Ligand Target Selectivity Neurological Research

Lipophilic Bulk: Calculated logP and Molecular Weight Comparison with 3-Positional Isomer

The compound's 3,3-diphenylpropyl group confers significantly higher lipophilicity compared to simpler analogs. While the target compound has a molecular formula of C23H23NO4S and a molecular weight of 409.5 g/mol , its positional isomer, 3-[(3,3-diphenylpropyl)sulfamoyl]benzoic acid (CAS 793690-06-9), has a formula of C22H21NO4S and a molecular weight of 395.47 g/mol . The additional methyl group and different substitution geometry in the target compound are predicted to alter its logP and topological polar surface area (TPSA), affecting membrane permeability and non-specific protein binding profiles relative to the 3-isomer.

Physicochemical Properties Lipophilicity Drug-likeness ADME Prediction

Purity Benchmarking for Reproducible Research vs. Common Pharmaceutical-Grade Analogs

For procurement, the commercially available standard purity for the target compound from major research chemical suppliers (Enamine, Fluorochem, Biosynth) is consistently ≥95% . This contrasts with simpler sulfamoylbenzoic acid derivatives like Carzenide, which are often offered in pharmaceutical secondary standards or analytical grades (e.g., ≥98% or 99%+). The 95%+ specification is an important baseline for medicinal chemistry building blocks, where subsequent purification is standard, ensuring the user's starting material is fit-for-purpose for multi-step synthesis without paying a premium for unnecessary ultra-high purity.

Chemical Purity Research Reproducibility Procurement Specification Building Block

Crystallographic and Nonlinear Optical (NLO) Potential in the L-Shaped Sulfamoylbenzoic Acid Class

The target compound belongs to the L-shaped sulfamoylbenzoic acid derivative class, which has been studied for third-order nonlinear optical (NLO) properties using a combination of spectroscopic, computational, and biological activity analyses [1]. The computational study of this class of molecules, which includes derivatives like the target compound, revealed promising hyperpolarizability values, positioning them as candidates for NLO materials. While specific quantitative NLO data for this exact molecule is not yet published, its structural conformity to the studied class supports its potential in this application domain, unlike simpler, non-L-shaped sulfamoylbenzoic acids which lack the necessary extended pi-conjugation.

Nonlinear Optics Crystallography Materials Science Computational Chemistry

Validated Application Scenarios for Procuring 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid


Endocannabinoid System Probe Development & CB1 Ligand SAR Studies

Procurement of this compound is most justified for structure-activity relationship (SAR) programs targeting the cannabinoid receptor 1 (CB1). Its measured affinity (Ki 730 nM) provides a starting point for lead optimization, while its >13-fold selectivity over CB2 serves as a baseline selectivity profile to improve upon. Researchers can use this scaffold to systematically modify the diphenylpropyl tail or benzoic acid core to enhance affinity and modulate functional activity, tasks for which a generic, non-CB1-binding sulfamoylbenzoic acid is completely unsuitable [1].

Lipophilic Fragment or Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound serves as a highly functionalized, lipophilic scaffold in fragment-based or diversity-oriented synthesis. With a molecular weight of 409.5 g/mol and two distinct functional handles (carboxylic acid and sulfonamide NH), it can be readily diversified to explore chemical space around CB1 or other lipophilic binding sites. Its commercial availability at 95%+ purity ensures it meets the analytical requirements for a reliable FBDD starting material .

Organic Nonlinear Optical (NLO) Materials Research

For computational and experimental materials science groups investigating third-order nonlinear optical phenomena, this compound represents a commercially accessible example of an L-shaped D-pi-A sulfamoylbenzoic acid system. Its structure is directly relevant to published computational models that predict high second hyperpolarizability in this class, enabling direct experimental validation of these theoretical predictions [2].

Physicochemical Property Differentiation in Drug Design

This compound is an ideal tool molecule for studying the impact of bulky, lipophilic substituents on ADME properties without altering the core pharmacophore. Its significant increase in logP and molecular weight (+14 Da) compared to its 3-positional isomer allows drug metabolism and pharmacokinetics (DMPK) scientists to empirically assess the role of shape and lipophilicity on microsomal stability, permeability, and plasma protein binding in a controlled chemical pair .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.